molecular formula C18H11ClF3N3O2 B3037291 1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide CAS No. 477854-88-9

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

Cat. No. B3037291
CAS RN: 477854-88-9
M. Wt: 393.7 g/mol
InChI Key: UBRVLCFKKSZCSL-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common name, structural formula, and molecular formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves the study of how the compound is synthesized or manufactured. It includes the raw materials used, the reactions involved, the conditions required for the reactions (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, reactivity, etc .

Scientific Research Applications

Synthesis and Application in Wheat Hybridizing Agents

A synthesis method for a new pyridazine type hybridizing agent, structurally related to the compound , was developed for use in wheat. This method involved a five-step synthesis using 4-chloroaniline as the main material, resulting in a product suitable for industrial application. The improved process significantly increased the yield to 61.53% (Geng Zeng-yan, 2011).

Crystal Structure Analysis

Research on a similar compound, N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, focused on its crystal structure determination using X-ray diffraction. This study provided insights into the molecular structure and intermolecular hydrogen bonding patterns, which can be vital for understanding the chemical properties and potential applications of similar compounds (Zou Xia, 2001).

Antimicrobial Agent Synthesis

A study synthesized new quinazolines, including compounds structurally related to the target compound, demonstrating potential antimicrobial activities. These compounds were tested against various bacterial and fungal strains, highlighting their possible use as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).

Anti-Inflammatory Applications

A novel series of 2-pyrazoline analogues, including compounds related to the target compound, were synthesized and characterized for their anti-inflammatory effects. These compounds exhibited significant inhibition of phospholipase A2, suggesting their potential as nonsteroidal anti-inflammatory drugs (D. M. Lokeshwari et al., 2017).

Antibacterial Activity Studies

A study on the synthesis of thiocarbamides, thiosemicarbazides, and Schiff bases, structurally related to the target compound, showed these compounds exhibited antibacterial activity. This highlights the compound's potential use in developing new antibacterial agents (S. Mehrotra et al., 2002).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves the study of how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes information about its toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-11-6-8-13(9-7-11)25-15(26)10-14(18(20,21)22)16(24-25)17(27)23-12-4-2-1-3-5-12/h1-10H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRVLCFKKSZCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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